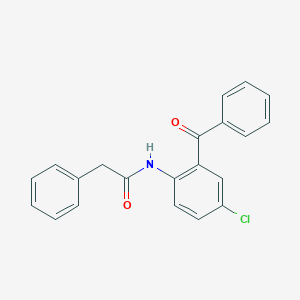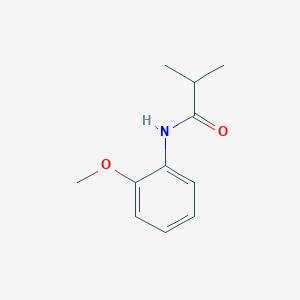
N-(2-methoxyphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-methylpropanamide, commonly known as Mexiletine, is a class IB anti-arrhythmic drug used to treat various cardiac arrhythmias. It was first synthesized in the 1970s and has since been used in clinical settings to treat ventricular tachycardia, ventricular fibrillation, and other arrhythmias.
Scientific Research Applications
Mexiletine has been extensively studied for its anti-arrhythmic properties, but it has also shown potential for other medical conditions. Mexiletine has been shown to be effective in treating painful diabetic neuropathy, which is a common complication of diabetes. It has also been studied for its potential use in treating myotonic dystrophy, a genetic disorder that affects muscle function.
Mechanism of Action
Mexiletine works by blocking sodium channels in the heart, which reduces the excitability of cardiac cells and prevents abnormal electrical activity. This mechanism of action is similar to other class IB anti-arrhythmic drugs, such as lidocaine and phenytoin.
Biochemical and Physiological Effects:
Mexiletine has been shown to have a number of biochemical and physiological effects, including reducing the duration and amplitude of action potentials in cardiac cells, decreasing the refractory period, and slowing conduction velocity. Mexiletine also has a mild negative inotropic effect, which means it reduces the force of contraction of the heart.
Advantages and Limitations for Lab Experiments
One advantage of using Mexiletine in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its anti-arrhythmic properties. However, Mexiletine can also have off-target effects, which can make it difficult to interpret experimental results. Mexiletine is also relatively expensive compared to other drugs used in lab experiments.
Future Directions
There are several future directions for Mexiletine research. One area of interest is exploring its potential use in treating other medical conditions, such as myotonic dystrophy and painful diabetic neuropathy. Mexiletine has also been studied for its potential use in treating cardiac arrhythmias in pediatric patients. Another area of interest is developing new formulations of Mexiletine that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, Mexiletine could be used as a tool to study the role of sodium channels in cardiac function and arrhythmias.
Synthesis Methods
Mexiletine is synthesized through a multi-step process, starting with the reaction of 2-methoxybenzoyl chloride with 2-methylpropan-1-amine to form N-(2-methoxybenzoyl)-2-methylpropan-1-amine. This intermediate is then reduced with sodium borohydride to form N-(2-methoxyphenyl)-2-methylpropanamide, which is the final product.
properties
CAS RN |
71182-38-2 |
|---|---|
Product Name |
N-(2-methoxyphenyl)-2-methylpropanamide |
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-8(2)11(13)12-9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13) |
InChI Key |
QQWSAAPKMNOLQL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC=C1OC |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






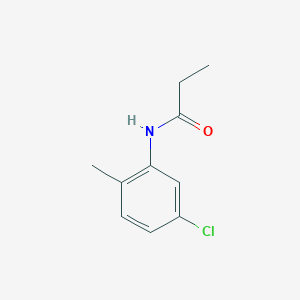

![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)



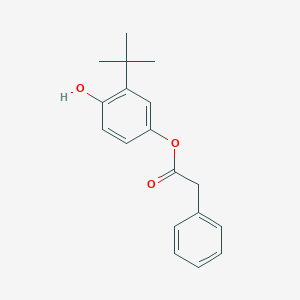
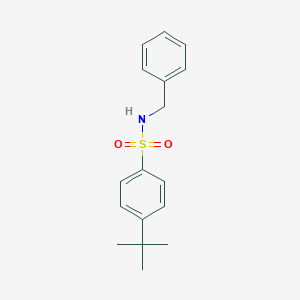
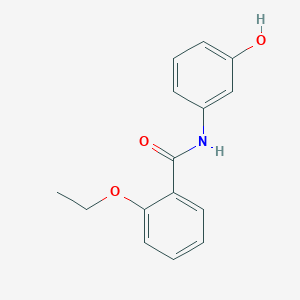
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
